4,5-Dihydro Prednisone is synthesized from prednisone, which itself is a derivative of cortisone. The classification of this compound falls under corticosteroids, specifically glucocorticoids, which are known for their ability to modulate inflammation and immune responses in the body. These compounds are commonly used in the treatment of conditions such as asthma, allergies, autoimmune diseases, and certain cancers.
The synthesis of 4,5-Dihydro Prednisone involves several chemical reactions that modify the steroid backbone of prednisone. One notable method includes the reduction of the double bond between carbons 4 and 5 in the steroid structure. This can be achieved through catalytic hydrogenation or using reducing agents such as lithium aluminum hydride.
A typical synthesis pathway may include:
The molecular formula for 4,5-Dihydro Prednisone is , with a molecular weight of approximately 360.45 g/mol. The structural representation highlights the saturated nature of the compound due to the reduction at the 4-5 position:
4,5-Dihydro Prednisone can participate in various chemical reactions typical of steroid compounds. Key reactions include:
These reactions are vital for developing derivatives that may exhibit improved pharmacological profiles.
The mechanism of action for 4,5-Dihydro Prednisone involves binding to glucocorticoid receptors in target tissues. Upon binding, this complex translocates to the nucleus where it influences gene expression by:
This dual action helps alleviate symptoms associated with inflammatory and autoimmune conditions.
4,5-Dihydro Prednisone is utilized primarily in clinical settings for its therapeutic effects:
4,5-Dihydro Prednisone is systematically classified within the pregnane steroid family, reflecting its tetracyclic core structure derived from cholestane. Its authoritative IUPAC name is (5S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione, which precisely defines its stereochemistry and functional group arrangement [2]. This nomenclature specifies the cis A/B ring fusion (5β-hydrogen configuration in alternative naming systems) and locates the ketone groups at C3, C11, and C20. The systematic name emphasizes the saturated bond between C4-C5 (dihydro modification) compared to prednisone's Δ¹,⁴-diene system.
Alternative chemical designations include 17,21-Dihydroxy-5α-Pregn-1-ene-3,11,20-trione and (5α)-17,21-Dihydroxypregn-1-ene-3,11,20-trione, highlighting the 5α-reduced configuration and the unsaturated C1-C2 bond [2] [3]. The compound's registry identifiers include CAS 103881-93-2 (commonly cited) and CAS 103957-08-0, reflecting batch or isomeric variations. Its molecular formula is C₂₁H₂₈O₅, with a molecular weight of 360.44 g/mol, confirmed by mass spectrometry [2] [3].
Table 1: Nomenclature and Identifiers of 4,5-Dihydro Prednisone
Classification Type | Designation |
---|---|
Systematic IUPAC Name | (5S,8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-4,5,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
Alternative Names | 17,21-Dihydroxy-5α-pregn-1-ene-3,11,20-trione; (5α)-4,5-dihydroprednisone; 5α-Pregn-1-ene-3,11,20-trione-17,21-diol |
CAS Registry Numbers | 103881-93-2 (primary); 103957-08-0 |
Molecular Formula | C₂₁H₂₈O₅ |
Molecular Weight | 360.44 g/mol |
The stereochemistry of 4,5-Dihydro Prednisone is defined by the 5α-hydrogen configuration (A/B ring trans fusion), contrasting with the less common 5β-epimer observed in some metabolic pathways. This configuration imposes significant conformational constraints: the A-ring adopts a half-chair conformation with C1-C2 unsaturation, while the B, C, and D rings maintain chair conformations [3] [6]. The absolute stereochemistry at C5 (S), C8 (S), C9 (S), C10 (R), C13 (S), C14 (S), and C17 (R) is conserved relative to prednisone, except for the reduced C4-C5 bond.
Isomeric variations arise primarily from:
Pharmacologically, the 5α-configuration is critical for receptor interactions. Studies of related steroids indicate that 5α-reduction diminishes glucocorticoid receptor binding affinity compared to prednisone but may alter metabolic stability [6] [9]. Enantioselective HPLC analyses (similar to benzodiazepine methodologies) confirm that synthetic 4,5-Dihydro Prednisone typically exists as a single stereoisomer without racemization at C5 [7].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive evidence for the structure and stereochemistry. Key ¹H NMR resonances (reported in δ ppm, CDCl₃) include:
¹³C NMR assignments confirm carbonyl positions: C3 (δ 198.5), C11 (δ 211.8), C20 (δ 202.3), with diagnostic olefinic carbons at C1 (δ 152.5) and C2 (δ 124.8). The C5 methine appears at δ 58.3, consistent with α-orientation [3] [7].
Table 2: Characteristic NMR Chemical Shifts of 4,5-Dihydro Prednisone
Atom Position | ¹H NMR (δ, ppm, J in Hz) | ¹³C NMR (δ, ppm) | Assignment Rationale |
---|---|---|---|
H-4α | 3.26 (dd, J=18.5, 5.0) | - | Diastereotopic, anisotropic deshielding |
H-4β | 3.93 (dd, J=18.5, 12.0) | - | Diastereotopic |
H-5 | 5.54 (dd, J=12.0, 5.0) | 58.3 | Methine adjacent to carbonyl/olefin |
H-21 | 4.20 (d, J=18.0); 4.35 (d, J=18.0) | 58.8 | Primary alcohol methylene |
C3 | - | 198.5 | Conjugated ketone |
C11 | - | 211.8 | Non-conjugated ketone |
C1 | - | 152.5 | Olefinic carbon (enone system) |
C2 | - | 124.8 | Olefinic carbon (enone system) |
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) show diagnostic absorptions:
Mass Spectrometry (MS)
Electron ionization (EI-MS) exhibits key fragments:
Single-crystal X-ray diffraction provides unambiguous evidence for molecular conformation and crystal packing. Although a dedicated structure of 4,5-Dihydro Prednisone is not reported in the retrieved literature, crystallography of closely related steroids (e.g., prednisone derivatives and dihydro analogs) reveals:
Hirshfeld surface analysis of analogous structures (e.g., zinc-ampyrone complexes) indicates that O···H/H···O contacts dominate (60–65% surface area), followed by H···H interactions (25–30%), confirming the critical role of hydroxyl and carbonyl groups in supramolecular assembly [5]. Synchrotron radiation studies further reveal electron density maps consistent with the predicted bond lengths and angles: C=O bonds avg. 1.215 Å, C-C bonds avg. 1.530 Å, and C-O (alcohol) avg. 1.425 Å [6].
Table 3: Hypothesized Crystallographic Parameters for 4,5-Dihydro Prednisone
Parameter | Value | Structural Implication |
---|---|---|
Space Group | P2₁ | Common for chiral steroids; enables dense packing |
Unit Cell Dimensions | a = 7.5 Å, b = 12.3 Å, c = 14.2 Å, β = 105° | Moderate density (~1.25 g/cm³) |
Z (Molecules/Unit Cell) | 4 | Efficient packing without voids |
Dominant H-Bonds | O17-H···O20=C20 (2.85 Å); O21-H···O3=C3 (2.90 Å) | Chain formation along c-axis |
Torsion Angle C13-C17-O20-C21 | -65° to -70° | Side-chain orientation for H-bonding |
CAS No.: 112484-85-2
CAS No.: 10606-14-1